Pipotiazine palmitate

Schizophrenia Relapse Prevention Comparative Efficacy

Pipotiazine palmitate is a long-acting injectable (LAI) ester prodrug of pipotiazine, classified as a piperidine-type phenothiazine antipsychotic. Administered via deep intramuscular injection, it forms a depot in muscle tissue, providing a sustained release of the active moiety over several weeks.

Molecular Formula C40H63N3O4S2
Molecular Weight 714.1 g/mol
CAS No. 37517-26-3
Cat. No. B026442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipotiazine palmitate
CAS37517-26-3
Synonyms10-[3-[4-(2-Hydroxyethyl)-1-piperidinyl]propyl]-N,N-dimethyl_x000B_-10H-phenothiazine-2-sulfonamide Plamitic Ester;  2-[1-[3-[2-[(Dimethylamino)_x000B_sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidinyl]ethanol;  IL 19552;  Piportil L4;  RP-19552;  Pipotiazine Pal
Molecular FormulaC40H63N3O4S2
Molecular Weight714.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
InChIInChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3
InChIKeyKTOYYUONFQWSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pipotiazine Palmitate: A Procurable Long-Acting Injectable Antipsychotic for Schizophrenia Maintenance Therapy


Pipotiazine palmitate is a long-acting injectable (LAI) ester prodrug of pipotiazine, classified as a piperidine-type phenothiazine antipsychotic [1]. Administered via deep intramuscular injection, it forms a depot in muscle tissue, providing a sustained release of the active moiety over several weeks [2]. Its primary mechanism is antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathway, which is associated with its antipsychotic effects in the management of chronic schizophrenia [1][3].

Why Pipotiazine Palmitate is Not Directly Interchangeable with Other Depot Antipsychotics


Long-acting injectable antipsychotics within the same class (e.g., other first-generation depot neuroleptics) are not interchangeable due to clinically meaningful differences in their pharmacokinetic profiles, including duration of action and dosing frequency [1]. Pipotiazine palmitate exhibits a uniquely extended duration of action (up to 8 weeks) compared to other depot formulations [2], and its side effect profile, such as a lower propensity for sedation and hypotension relative to other phenothiazines [3], can significantly influence patient adherence and clinical outcomes. These variables preclude simple substitution and necessitate a selection process informed by specific, comparative evidence.

Quantitative Evidence Guide for the Selection of Pipotiazine Palmitate


Comparative Efficacy in Relapse Prevention vs. Fluphenazine Decanoate

Pipotiazine palmitate has demonstrated non-inferiority to fluphenazine decanoate in preventing schizophrenic relapse. A meta-analysis of five randomized controlled trials (n=239) showed no significant difference in the risk of relapse over one year [1].

Schizophrenia Relapse Prevention Comparative Efficacy

Extended Dosing Interval Flexibility vs. Other Depot Antipsychotics

Pipotiazine palmitate exhibits a longer and more variable duration of action than other injectable neuroleptics, with a reported range of 2 to 8 weeks per injection [1]. The typical maintenance interval of 4 weeks [2] is comparable to other depots like fluphenazine decanoate, but the extended upper range (8 weeks) offers unique flexibility in clinical management.

Pharmacokinetics Dosing Interval Long-Acting Injectable

Comparative Tolerability: Side Effect Profile vs. Fluphenazine Decanoate

In a multicenter, double-blind trial, pipotiazine palmitate demonstrated a better antipsychotic effect at the symptom level as assessed by the AMP system compared to fluphenazine decanoate, although at the syndrome level the differences were not statistically significant [1]. This suggests a potentially nuanced advantage in managing specific symptom clusters.

Tolerability Extrapyramidal Symptoms Adverse Events

Prolonged Tissue Retention and Elimination Profile in Preclinical Models

In a rat model, intramuscular injection of tritium-labeled pipotiazine palmitate at 0.75 mg/kg demonstrated very slow elimination, with 50% of radioactivity excreted over 20-30 days and 90% by day 80 [1]. This is consistent with the extended clinical duration of action and highlights the robust depot characteristics of the formulation.

Pharmacokinetics Elimination Half-Life Depot Formulation

Equivalent Clinical Response vs. Other Oral and Depot Antipsychotics

A comprehensive Cochrane review, which included 16 trials (n=1123) comparing pipotiazine palmitate to other depot preparations, found that pipotiazine was consistently equivalent in terms of global impression of improvement [1]. This meta-analysis provides robust evidence for its therapeutic parity within the class of depot antipsychotics.

Efficacy Meta-Analysis Schizophrenia

Optimal Application Scenarios for Procuring Pipotiazine Palmitate


Long-Term Maintenance Therapy for Schizophrenia Relapse Prevention

Pipotiazine palmitate is indicated for the maintenance treatment of chronic, non-agitated schizophrenic patients [1]. Its demonstrated non-inferiority to fluphenazine decanoate in preventing relapse [2] makes it a suitable procurement choice for long-term disease management programs aiming to ensure continuity of care and prevent hospitalization.

Clinical Settings Requiring Flexible or Extended Dosing Intervals

For patient populations with poor adherence to more frequent dosing schedules, or for healthcare systems where reducing clinic visits for injections is a priority, pipotiazine palmitate offers a unique advantage. Its duration of action, ranging from 3 to 8 weeks with a typical interval of 4 weeks [3][4], provides clinicians with greater flexibility to tailor treatment compared to agents with stricter, shorter dosing windows.

Management of Patients with Poor Tolerance to Sedating Antipsychotics

Pipotiazine palmitate is characterized by weak sedative activity and a lower propensity for causing hypotension compared to other phenothiazine derivatives [5]. This makes it a particularly relevant option for patients who have experienced intolerable sedation or cardiovascular side effects with other first-generation antipsychotics, thereby improving tolerability and potential adherence.

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